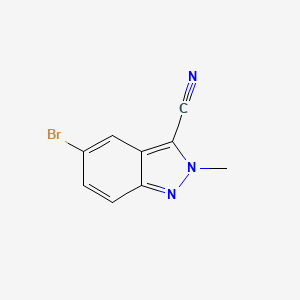![molecular formula C11H14O4 B2554737 3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid CAS No. 2247102-20-9](/img/structure/B2554737.png)
3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid is a versatile small molecule scaffold with a molecular formula of C₁₁H₁₄O₄ and a molecular weight of 210.2 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a 1,4-dioxaspiro[4.5]decane ring system fused to a propiolic acid moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Dioxaspiro[4One common method involves the reaction of a suitable diol with a ketone to form the spirocyclic acetal, which is then subjected to further functionalization to introduce the propiolic acid group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the propiolic acid group to other functional groups.
Substitution: The spirocyclic ring system can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The propiolic acid group can participate in various chemical reactions, further influencing its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1,4-Dioxaspiro[4.5]decan-2-carboxaldehyde: Another spirocyclic compound with a similar ring system but different functional groups.
1,4-Dioxaspiro[4.5]decan-3-ylmethyl prop-2-enoate: A related compound with a different substituent on the spirocyclic ring.
Uniqueness
3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid is unique due to its combination of a spirocyclic ring system and a propiolic acid group. This structural feature provides it with distinct chemical reactivity and potential biological activity compared to other similar compounds .
Eigenschaften
IUPAC Name |
3-(1,4-dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c12-10(13)2-1-9-3-5-11(6-4-9)14-7-8-15-11/h9H,3-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPIOSUHXGSWLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C#CC(=O)O)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-[(5-{[(1-benzofuran-2-ylmethoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2554654.png)
![4-Amino-2-benzyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2554655.png)
![2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2554656.png)


![4-methoxy-1-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2554659.png)

![N-(3-methylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2554662.png)
![N'-(2-ethoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2554664.png)
![2-(2-chloropropanoyl)-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B2554665.png)
![{2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine](/img/structure/B2554667.png)
![5-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B2554671.png)


